molecular formula C20H23NO5 B5627767 (3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid

(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid

Cat. No. B5627767
M. Wt: 357.4 g/mol
InChI Key: LGGPLNRHOFAJMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to (3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid often involves multi-step reactions including acetylation, deacetylation, and the use of piperazine or piperidine as starting materials. For instance, a related compound was synthesized from ferulic acid acetylation protection, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and then deacetylation to obtain the target product, with a yield over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to (3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid has been elucidated using various analytical techniques, including IR, 1H NMR, MS, and X-ray crystallography. These techniques confirm the molecular configurations, functional groups, and overall structural integrity of the synthesized compounds. For example, the structure of a similar compound was confirmed by IR, 1HNMR, and MS, indicating the specificity of the synthesis process (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds often involve their ability to undergo further functionalization or participate in chemical reactions due to the presence of reactive functional groups. The synthesis of derivatives through reactions like bromination demonstrates the chemical versatility and reactivity of these molecules (I. Guzei, Alan R. Gunderson, N. Hill, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be crucial for the practical application of these compounds. For example, the crystalline structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was determined, showing that the methoxy group is almost coplanar with the phenyl ring, which affects its physical properties and potential applications (I. Guzei, Alan R. Gunderson, N. Hill, 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability under various conditions, are informed by the structure of the molecule. Kinetic studies of hydrolysis reactions of structurally similar compounds provide insight into their stability and reactivity under different pH conditions, offering valuable information for their application in synthesis and drug design (I. Muszalska, 2004).

properties

IUPAC Name

2-(3-hydroxyphenyl)-2-[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-25-16-5-7-17(8-6-16)26-18-9-11-21(12-10-18)19(20(23)24)14-3-2-4-15(22)13-14/h2-8,13,18-19,22H,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGPLNRHOFAJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCN(CC2)C(C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-YL]acetic acid

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